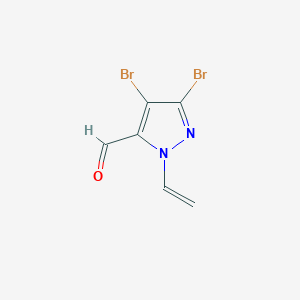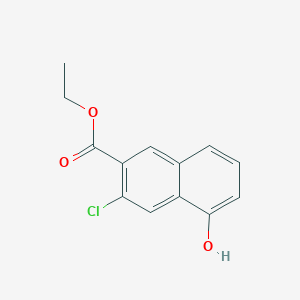
Ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate is an organic compound with the molecular formula C13H11ClO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as an ester, a hydroxyl group, and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate typically involves the chlorination of a naphthalene derivative followed by esterification. One common method includes the following steps:
Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the desired position.
Hydroxylation: The chlorinated naphthalene derivative is then hydroxylated using a suitable hydroxylating agent, such as sodium hydroxide (NaOH) or hydrogen peroxide (H2O2), to introduce the hydroxyl group.
Esterification: The hydroxylated compound is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-chloro-5-oxo-naphthalene-2-carboxylate.
Reduction: Formation of 3-chloro-5-hydroxy-naphthalene-2-methanol.
Substitution: Formation of 3-amino-5-hydroxy-naphthalene-2-carboxylate or 3-thio-5-hydroxy-naphthalene-2-carboxylate.
科学的研究の応用
Ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate can be compared with other naphthalene derivatives, such as:
Ethyl 3-chloro-2-naphthoate: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Chloro-5-hydroxy-2-naphthoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl 5-hydroxy-2-naphthoate:
The presence of both the chlorine and hydroxyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
特性
CAS番号 |
919994-92-6 |
|---|---|
分子式 |
C13H11ClO3 |
分子量 |
250.68 g/mol |
IUPAC名 |
ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3/c1-2-17-13(16)10-6-8-4-3-5-12(15)9(8)7-11(10)14/h3-7,15H,2H2,1H3 |
InChIキー |
FZYUGQLGYPZCEQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)
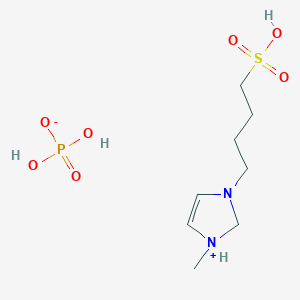
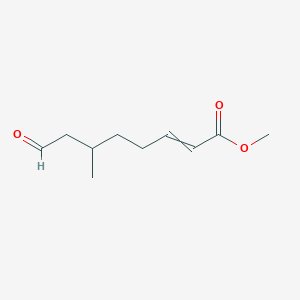
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)

![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
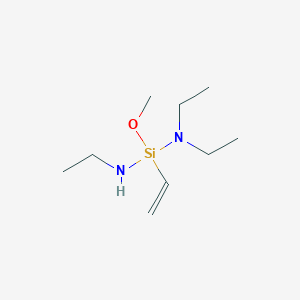
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)
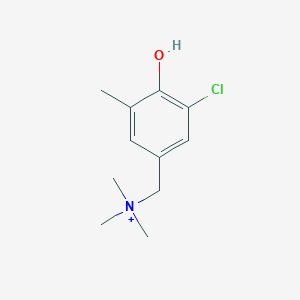
![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
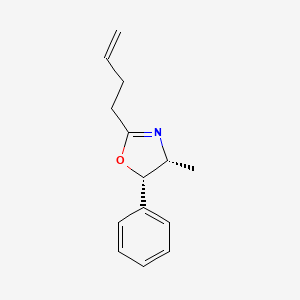

![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
